molecular formula C9H14O3 B13021735 Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

Cat. No.: B13021735
M. Wt: 170.21 g/mol
InChI Key: OYYXXFOBNKYTSS-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclobutane, featuring a ketone group and an ester functional group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with isobutyraldehyde in the presence of a base, followed by cyclization to form the cyclobutane ring. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium iodide or tetrabutylammonium bromide .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction is usually carried out under inert gas conditions to prevent oxidation and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters and amides

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and ketone functional groups, which provide distinct reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-4-12-8(11)6-5-7(10)9(6,2)3/h6H,4-5H2,1-3H3

InChI Key

OYYXXFOBNKYTSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)C1(C)C

Origin of Product

United States

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